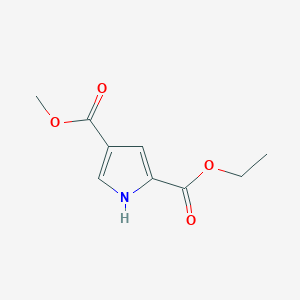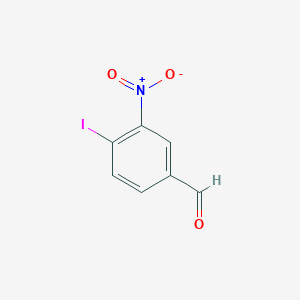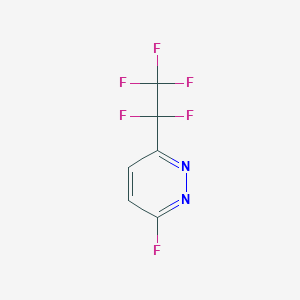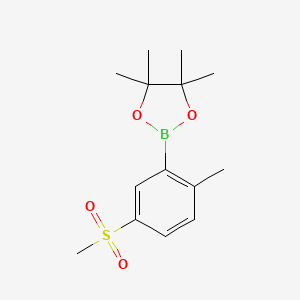
2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its two ester functional groups attached to the pyrrole ring, which can significantly influence its chemical reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate typically involves a Knorr-type reaction. This reaction starts with methyl 3-oxopentanoate, which undergoes cyclization in the presence of an acid catalyst to form the pyrrole ring. The reaction conditions often include moderate temperatures and the use of solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the ester groups to alcohols.
Substitution: This reaction can replace hydrogen atoms on the pyrrole ring with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and fluorescent materials
Mécanisme D'action
The mechanism of action for 2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets. The ester groups can participate in esterification and hydrolysis reactions, while the pyrrole ring can engage in aromatic substitution reactions. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ethyl 4-methyl 1-benzoyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Uniqueness
2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and applications. The presence of both ethyl and methyl groups, along with two ester functionalities, provides a distinct chemical profile compared to other pyrrole derivatives .
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-O-ethyl 4-O-methyl 1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(12)7-4-6(5-10-7)8(11)13-2/h4-5,10H,3H2,1-2H3 |
Clé InChI |
JXNMKQZQWQGNMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CN1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)

![1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11760430.png)
![Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11760435.png)

![Furo[2,3-c]pyridine, 7-bromo-](/img/structure/B11760449.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B11760455.png)
![2-Hexylthieno[3,4-b]thiophene](/img/structure/B11760456.png)
![4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760459.png)
![{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol](/img/structure/B11760464.png)
![(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid](/img/structure/B11760476.png)
